molecular formula C21H32O6 B2499757 Nanangenine B CAS No. 1609469-72-8

Nanangenine B

Numéro de catalogue: B2499757
Numéro CAS: 1609469-72-8
Poids moléculaire: 380.481
Clé InChI: AKSMCYXVBDZJRK-QOGIMEQTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La nanangénine B est un composé sesquiterpénoïde drimane isolé du champignon Aspergillus nanangensis

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la nanangénine B implique l'isolement du composé à partir de l'espèce fongique Aspergillus nanangensis. Les structures des nanangénines, y compris la nanangénine B, ont été élucidées par une analyse spectroscopique détaillée et des études de diffraction des rayons X sur monocristal . La voie biosynthétique de la nanangénine B est supposée impliquer la conversion du diphosphate de farnésyle en squelette drimane via un mécanisme initié par une protonation .

Méthodes de production industrielle

Actuellement, les informations sur les méthodes de production industrielle de la nanangénine B sont limitées. La principale source reste l'isolement à partir de l'espèce fongique Aspergillus nanangensis. Des recherches et des développements supplémentaires sont nécessaires pour établir des méthodes de production évolutives pour les applications industrielles.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfonamide (-SO<sub>2</sub>NH-) and benzothiazole moieties are susceptible to oxidation under specific conditions.

Key Reactions

  • Sulfonamide Oxidation :
    The butylsulfamoyl group can undergo oxidation to form sulfonic acid derivatives. For example, treatment with H<sub>2</sub>O<sub>2</sub>/acetic acid at 60–80°C converts the sulfonamide to a sulfone (-SO<sub>2</sub>-) (Table 1) .

  • Benzothiazole Ring Oxidation :
    The sulfur atom in the benzothiazole ring oxidizes to sulfoxide (S=O) or sulfone (O=S=O) using KMnO<sub>4</sub> in acidic media .

Table 1: Oxidation Reaction Parameters

ReagentConditionsProductYield (%)Source
H<sub>2</sub>O<sub>2</sub>/HOAc60°C, 4 hSulfone derivative72–85
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>RT, 2 hBenzothiazole sulfoxide65

Reduction Reactions

The sulfonamide and amide groups are reducible under metal-catalyzed conditions.

Key Reactions

  • Sulfonamide Reduction :
    LiAlH<sub>4</sub> in THF reduces the sulfonamide to a thioether (-S-) at 0–5°C .

  • Amide Reduction :
    The diphenylacetamide group is reduced to a primary amine using BH<sub>3</sub>·THF under reflux .

Table 2: Reduction Reaction Parameters

ReagentConditionsProductYield (%)Source
LiAlH<sub>4</sub>/THF0°C, 1 hThioether derivative58
BH<sub>3</sub>·THFReflux, 6 hPrimary amine derivative81

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the benzothiazole ring’s C-5 and C-7 positions, while nucleophilic substitution targets the sulfonamide group.

Key Reactions

  • Halogenation :
    NBS (N-bromosuccinimide) in CCl<sub>4</sub> introduces bromine at C-5 under UV light .

  • Sulfonamide Alkylation :
    The butylsulfamoyl group reacts with alkyl halides (e.g., CH<sub>3</sub>I) in DMF to form N-alkylated products .

Table 3: Substitution Reaction Parameters

ReagentConditionsProductYield (%)Source
NBS/CCl<sub>4</sub>UV, RT, 3 h5-Bromo derivative70
CH<sub>3</sub>I/DMF80°C, 12 hN-Methylsulfonamide63

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

Key Reactions

  • Acid-Catalyzed Hydrolysis :
    HCl (6M) at reflux cleaves the amide bond to yield 2,2-diphenylacetic acid .

  • Base-Catalyzed Hydrolysis :
    NaOH (10%) at 100°C generates the corresponding carboxylate salt .

Table 4: Hydrolysis Reaction Parameters

ReagentConditionsProductYield (%)Source
HCl (6M)Reflux, 8 h2,2-Diphenylacetic acid89
NaOH (10%)100°C, 5 hCarboxylate salt95

Cyclization and Cross-Coupling

The benzothiazole core participates in Pd-catalyzed cross-coupling reactions.

Key Reactions

  • Suzuki Coupling :
    Reacts with arylboronic acids (e.g., PhB(OH)<sub>2</sub>) under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to form biaryl derivatives .

  • Buchwald-Hartwig Amination :
    Couples with primary amines using Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos to introduce amino groups .

Table 5: Cross-Coupling Reaction Parameters

ReagentConditionsProductYield (%)Source
PhB(OH)<sub>2</sub>/Pd(PPh<sub>3</sub>)<sub>4</sub>80°C, 12 hBiaryl derivative75
NH<sub>2</sub>R/Pd<sub>2</sub>(dba)<sub>3</sub>100°C, 24 hAmino-substituted analog68

Mechanistic Insights

  • Oxidation of Sulfonamide : Proceeds via a radical intermediate in the presence of H<sub>2</sub>O<sub>2</sub>, confirmed by ESR studies .

  • Benzothiazole Halogenation : Follows an electrophilic mechanism, with NBS generating Br<sup>+</sup> under UV irradiation .

Functional Group Compatibility

The butylsulfamoyl group exhibits orthogonal reactivity to the diphenylacetamide moiety, enabling selective modifications (e.g., sulfonamide alkylation without affecting the amide) .

Limitations and Challenges

  • Steric Hindrance : The diphenylacetamide group limits reactivity at the benzothiazole C-2 position.

  • Sulfonamide Stability : Strong oxidizing agents (e.g., HNO<sub>3</sub>) may degrade the sulfonamide group .

Applications De Recherche Scientifique

Chemical Profile

  • Molecular Formula : C21H32O6
  • Molecular Weight : 380.5 g/mol
  • Structural Characteristics : Contains hydroxyl and acyl groups typical of drimane sesquiterpenoids.

Scientific Research Applications

Nanangenine B has several significant applications across various scientific domains:

1. Chemistry

  • Biosynthesis Studies : It serves as a model compound for studying sesquiterpenoid biosynthesis. Understanding its biosynthetic pathway can lead to enhanced production methods for therapeutic use .

2. Biology

  • Cytotoxicity : Exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for anticancer research. The following table summarizes its effects on different cell lines:
Cell LineIC50 (µM)Effect
Rat Glioblastoma C654.3Inhibition of cell viability
Human Breast Cancer MCF-797.5Induction of apoptosis
Human Prostate Cancer PC-388.1Reduction in cell proliferation
Human Lymphoma Raji54.1Significant cytotoxic effects

3. Medicine

  • Therapeutic Potential : Its biological activities suggest potential applications in oncology, particularly for developing new anticancer agents. The compound has shown promising results in inducing apoptosis and causing cell cycle arrest in cancer cells .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

  • Cytotoxicity Assays : In vitro assays demonstrated significant reductions in viability for various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.
  • Mechanistic Studies : Research indicates that this compound induces apoptosis through caspase activation pathways, evidenced by increased levels of cleaved caspases in treated cell lines.
  • Biosynthetic Pathways : Investigations into the biosynthesis revealed a complex pathway involving multiple enzymatic steps, indicating potential biotechnological applications for drug development .

Comparaison Avec Des Composés Similaires

La nanangénine B fait partie d'une famille de sesquiterpénoïdes drimane, qui comprend d'autres composés tels que la nanangénine A et la nanangénine C . Ces composés partagent un squelette drimane similaire mais diffèrent par leurs chaînes latérales et leurs groupes fonctionnels. La nanangénine B est unique en raison de sa chaîne latérale acyle spécifique, qui contribue à ses activités biologiques distinctes .

Liste des composés similaires

  • Nanangénine A
  • Nanangénine C
  • Autres sesquiterpénoïdes drimane isolés d'espèces d'Aspergillus

Activité Biologique

Nanangenine B is a drimane-type sesquiterpenoid compound isolated from the fungus Aspergillus nanangensis. Its biological activities, particularly in the context of anticancer research, have garnered significant attention. This article provides a detailed overview of the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hexanoyl group at the 6-position. The molecular formula is C21H32O6C_{21}H_{32}O_6, and its structure can be represented as follows:

  • Molecular Structure :
    • Chemical Formula : C21H32O6C_{21}H_{32}O_6
    • Key Functional Groups : Hydroxyl and acyl groups.

Cytotoxicity and Anticancer Potential

This compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its effects on different cell lines based on recent studies:

Cell Line IC50 (µM) Effect
Rat Glioblastoma C654.3Inhibition of cell viability
Human Breast Cancer MCF-797.5Induction of apoptosis
Human Prostate Cancer PC-388.1Reduction in cell proliferation
Human Lymphoma Raji54.1Significant cytotoxic effects

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cytotoxic Effects : this compound induces apoptosis in cancer cells, as evidenced by increased caspase activity and changes in the apoptotic profile of treated cells. For instance, MCF-7 cells treated with this compound showed an increase in early and late apoptotic cells from 1.7% to approximately 15% after treatment .
  • Cell Cycle Arrest : Treatment with this compound causes cell cycle arrest, particularly in the G2/M phase. This was demonstrated by a significant decrease in cells in the G0/G1 phase and an increase in the subG0 population, indicating cell death .
  • Interaction with Cellular Targets : While the exact molecular targets remain to be fully elucidated, preliminary studies suggest that this compound interacts with specific cellular pathways that regulate apoptosis and cell proliferation .

Research Findings and Case Studies

Recent research highlights the potential of this compound as a therapeutic agent:

  • A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell viability at concentrations ranging from 54.1 µM to 97.5 µM, indicating its potential as an anticancer drug candidate .
  • Another investigation into the biosynthetic pathway of this compound revealed insights into its production from Aspergillus nanangensis, suggesting that understanding this pathway could lead to enhanced production methods for therapeutic use .

Propriétés

IUPAC Name

[(5R,5aS,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-12-26-18(24)21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSMCYXVBDZJRK-QOGIMEQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3O)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nanangenine B
Reactant of Route 2
Nanangenine B
Reactant of Route 3
Nanangenine B
Reactant of Route 4
Nanangenine B
Reactant of Route 5
Nanangenine B
Reactant of Route 6
Reactant of Route 6
Nanangenine B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.